molecular formula C18H25N3OS B2530007 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 887892-26-4

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No.: B2530007
CAS No.: 887892-26-4
M. Wt: 331.48
InChI Key: IEYCCQBRQQQSBJ-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the reaction of 6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with butylamine and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-Butyl-3-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea derivatives: Various derivatives with different alkyl or aryl groups.

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a thiourea moiety.

Properties

IUPAC Name

1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-4-5-7-19-18(23)20-8-6-14-11-15-9-12(2)13(3)10-16(15)21-17(14)22/h9-11H,4-8H2,1-3H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYCCQBRQQQSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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